molecular formula C29H50O6 B109705 28-Homobrassinolide CAS No. 82373-95-3

28-Homobrassinolide

Cat. No. B109705
CAS RN: 82373-95-3
M. Wt: 494.7 g/mol
InChI Key: HJIKODJJEORHMZ-NNPZUXBVSA-N
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Description

28-Homobrassinolide is a plant hormone from a class of polyhydroxysteroids. It has been shown to have a protective role in plants under various stress situations, showing significant improvement of plant growth, water uptake, photosynthesis, and yield . It is also a phytosteroid and can be used for the research of cholesterol and glucose homeostasis .

Scientific Research Applications

Oxidative Stress Alleviation in Plants

28-Homobrassinolide has been shown to alleviate oxidative stress in maize plants under salt stress. It enhances the activities of antioxidative enzymes such as superoxide dismutase, guaiacol peroxidase, catalase, glutathione reductase, and ascorbate peroxidase, while reducing lipid peroxidation and increasing protein concentration (Arora, Bhardwaj, Sharma, & Arora, 2008). Similar effects were observed in maize seedlings under salinity stress, where 28-homobrassinolide reduced oxidative damage and enhanced growth (Arora, Bhardwaj, Sharma, & Arora, 2008).

Enhancing Plant Growth and Photosynthesis

In cucumber seedlings, 28-homobrassinolide improved growth, photosynthesis, and the antioxidant system under chilling stress, suggesting its protective mechanism against such stress (Fariduddin, Yusuf, Chalkoo, Hayat, & Ahmad, 2011). It also positively impacted the photosynthesis, nitrogen metabolism, and seed yield in Vigna radiata (L.) Wilczek, showing increased activities of nitrate reductase and carbonic anhydrase, among others (Fariduddin, Ahmad, & Hayat, 2004).

Stress Regulation in Various Plant Species

28-Homobrassinolide plays a significant role in regulating growth and antioxidant enzyme activities in plants under various stress conditions. For instance, in Raphanus sativus L., it mitigated cadmium stress by enhancing the activities of antioxidant enzymes and promoting growth (Sharma, Pati, & Bhardwaj, 2010). It also ameliorated Mn toxicity in Brassica juncea L. by influencing protein content and antioxidative enzyme activities (Bhardwaj, Sharma, Arora, & Arora, 2011).

Enhancing Yield in Agricultural Crops

28-Homobrassinolide significantly increased yields in various crops like wheat, rice, groundnut, mustard, potato, and cotton. This enhancement was observed across different concentrations and stages of plant growth, highlighting its potential in agricultural productivity (Ramraj et al., 1997).

Therapeutic Applications in Medicine

In a medical context, 28-homobrassinolide showed potential as a therapeutic agent in leukemia cells by inhibiting leukotriene synthesis, which could have implications for treatments involving leukotriene pathways (He, Liu, Huang, & Liu, 2018).

properties

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKODJJEORHMZ-NNPZUXBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315552
Record name 28-Homobrassinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

28-Homobrassinolide

CAS RN

82373-95-3, 74174-44-0
Record name 28-Homobrassinolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82373-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homobrassinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Homobrassinolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28-Homobrassinolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28-HOMOBRASSINOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,140
Citations
B Ali, S Hayat, A Ahmad - Environmental and experimental botany, 2007 - Elsevier
… In the present investigation also 28-homobrassinolide not only favoured these processes, but also partially overcame the inhibitory action of the salt stress. The accumulation of the …
Number of citations: 244 www.sciencedirect.com
SA Hasan, S Hayat, B Ali, A Ahmad - Environmental pollution, 2008 - Elsevier
… At this stage, the seedlings were supplied with 0, 50, 100 or 150μM of cadmium in the form of cadmium chloride and sprayed with 0.01μM of 28-homobrassinolide (HBL) at 30-day stage…
Number of citations: 292 www.sciencedirect.com
N Arora, R Bhardwaj, P Sharma… - Brazilian Journal of Plant …, 2008 - SciELO Brasil
… The objective of the present study was therefore to investigate the influence of 28-homobrassinolide (HBL) on activities of antioxidative enzymes, lipid peroxidation and protein content …
Number of citations: 81 www.scielo.br
B Ali, S Hayat, SA Hasan, A Ahmad - Scientia horticulturae, 2006 - Elsevier
The roots of 20 days old seedlings of tomato (Lycopersicon esculentum Mill.) at the time of their transplantation, were dipped in 10 −8 , 10 −7 , 10 −6 or 10 −5 M of 28-homobrassinolide (…
Number of citations: 100 www.sciencedirect.com
M Masidur Alam, S Hayat, B Ali, A Ahmad - Photosynthetica, 2007 - Springer
Plants of Brassica juncea L. cv. T-59 were supplied with 50 or 100 µM nickel (Ni 50 , Ni 100 ) at 10 d after sowing (DAS), and sprayed with 28-homobrassinolide (HBR) at 20 DAS. The …
Number of citations: 143 link.springer.com
Q Fariduddin, M Yusuf, S Chalkoo, S Hayat, A Ahmad - Photosynthetica, 2011 - Springer
… However, the ameliorative role of BRs in relation to chilling stress is yet to be established in detail so that the present study was hypothesized that 28-homobrassinolide will equip the C. …
Number of citations: 144 link.springer.com
M Yusuf, Q Fariduddin, S Hayat, SA Hasan… - Archives of …, 2011 - Springer
… At the 20-day stage, seedlings were sprayed with 0.01 μM of 28-homobrassinolide (HBL). The results of the experiment at the 30-day stage revealed a decline in the dry mass per plant, …
Number of citations: 135 link.springer.com
H Kaur, G Sirhindi, R Bhardwaj, MN Alyemeni… - Scientific Reports, 2018 - nature.com
… This study investigated the effects of 28-homobrassinolide (28-HBL) seed priming on Brassica juncea seedlings subjected to the combined stress of extreme temperatures (low, 4 C or …
Number of citations: 129 www.nature.com
N Arora, R Bhardwaj, P Sharma, HK Arora - Acta Physiologiae Plantarum, 2008 - Springer
… Keeping in mind the role of BRs in stress management in various crops, the present work was undertaken to study the effects of 28-homobrassinolide (28-homoBL) {[(22R, 23R, 24S)-2α…
Number of citations: 134 link.springer.com
J Huang, B Shen, X Rao, X Cao, J Zhang, L Liu… - International Journal of …, 2023 - mdpi.com
… ,23S-28-homobrassinolide” or “22R,23R-28-homobrassinolide”. To ensure the full potential of 28-HBL and other synthetic BRs in modern green agriculture, a standard bioassay system …
Number of citations: 6 www.mdpi.com

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